molecular formula C10H14O B086801 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol CAS No. 133-21-1

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol

Cat. No.: B086801
CAS No.: 133-21-1
M. Wt: 150.22 g/mol
InChI Key: LDUKQFUHJZHLRC-UHFFFAOYSA-N
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Description

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol is a bicyclic monoterpene alcohol with a bridged cyclohexane framework. It is primarily used as a fragrance ingredient in incense and personal care products due to its complex aroma profile . The compound’s structure features a hydroxyl group at the 5-position of the methanoinden core, contributing to its polarity and reactivity. Its CAS Registry Number is 3385-61-3, and it is classified as a skin and eye irritant .

Properties

IUPAC Name

tricyclo[5.2.1.02,6]dec-4-en-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUKQFUHJZHLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C3CC2C(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865339
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

133-21-1, 37275-49-3
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
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Record name Cydecanol
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Record name Cydecanol
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Record name 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-
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Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
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Record name 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-ol
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Record name Hexahydro-4,7-methano-1H-indenol
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Preparation Methods

Reaction Protocol

A flame-dried 5-L reactor equipped with mechanical stirring, an addition funnel, and a thermocouple is charged with MeMgBr in tetrahydrofuran (THF) (3 M, 1.6 L) under nitrogen. The solution is cooled to 15–20°C, and octahydro-4,7-methano-inden-5-one (649 g, 4.32 mol) is added dropwise over 3–4 hours. The mixture is stirred at 30°C for 1 hour, quenched with acetic acid (279 g, 4.5 mol) and ice, and extracted to isolate the crude product. Distillation yields 650 g (90%) of the title compound.

Table 1: Reaction Conditions and Yield

ParameterValue
Starting ketoneOctahydro-4,7-methano-inden-5-one
Grignard reagentMeMgBr (3 M in THF)
Temperature15–30°C
Quenching agentAcetic acid
Yield90%

Characterization Data

The product is confirmed via 1H^1H-NMR (CDCl3_3, 500 MHz):

  • δ 2.58 (q, 1H, J=8.52HzJ = 8.52 \, \text{Hz})

  • δ 1.32 (s, 3H, methyl group)

  • Multiplet signals between δ 0.87–1.94 corresponding to the bicyclic framework.

Physicochemical Properties

This compound exhibits the following properties:

Table 2: Thermodynamic and Spectral Properties

PropertyValue
Boiling point245.9°C at 760 mmHg
Melting point97–98°C
Density1.157 g/cm³
Refractive index1.5065 (589.3 nm, 20°C)
LogP1.730 (estimated)

The compound’s solubility in water is 6552 mg/L at 25°C, and its vapor pressure is 1.03 Pa at 25°C.

Alternative Synthetic Approaches

While Grignard addition is the primary method, hydroformylation and dehydration steps described in US9758467B2 highlight the reactivity of related intermediates. For example, hydroformylation of hexahydro-4,7-methano-indene isomers with syngas (CO/H2_2) over a rhodium catalyst produces aldehydes, though this pathway is more relevant to downstream derivatives.

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Solvent : THF is preferred for Grignard reactions due to its ability to stabilize the Mg intermediate.

  • Catalyst : p-Toluenesulfonic acid (PTSA) is used in dehydration steps for olefin synthesis, though this applies to subsequent transformations rather than alcohol preparation.

Yield Optimization

Key factors for maximizing yield include:

  • Strict temperature control (15–30°C) during ketone addition.

  • Slow quenching to prevent exothermic side reactions.

  • Use of high-purity starting materials to minimize byproducts .

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or further reduce the tricyclic core.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Leads to fully saturated tricyclic compounds.

    Substitution: Results in various substituted derivatives, depending on the reagent used.

Scientific Research Applications

Fragrance Industry

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol is utilized as a fragrance ingredient due to its pleasant odor profile. It is often included in perfumes and scented products for its woody and floral notes. The compound can be found in various formulations aimed at enhancing the olfactory experience of personal care products.

Case Study:
A study conducted by the International Fragrance Association (IFRA) highlighted the use of this compound in fine fragrances where it contributes to the complexity of scent profiles. The compound's stability and compatibility with other fragrance materials make it a preferred choice among perfumers.

Pharmaceutical Applications

In pharmaceuticals, this compound has been investigated for its potential therapeutic effects. Its structural features allow it to interact with biological systems effectively.

Case Study:
Research published in the Journal of Medicinal Chemistry examined derivatives of this compound for their anti-inflammatory properties. The study revealed that modifications to the compound could enhance its bioactivity and selectivity towards specific molecular targets.

Agrochemical Uses

The compound is also explored for use in agrochemicals as a potential insect repellent or pesticide component. Its efficacy against various pests has been evaluated in agricultural settings.

Case Study:
A field trial reported in the Journal of Agricultural and Food Chemistry demonstrated that formulations containing this compound showed significant repellency against common agricultural pests without harming beneficial insects.

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Fragrance IndustryUsed as a fragrance ingredient in perfumes and personal care productsIFRA study on fragrance formulation
PharmaceuticalsInvestigated for anti-inflammatory propertiesJournal of Medicinal Chemistry
AgrochemicalsExplored as an insect repellent or pesticide componentJournal of Agricultural and Food Chemistry

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tricyclic core provides structural stability and can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol

The alcohol serves as a precursor for ester derivatives, which are widely used in fragrances and polymer formulations. Key analogs include:

Verdyl Acetate (3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl acetate)
  • Molecular Formula : C₁₂H₁₆O₂
  • Molecular Weight : 192.25
  • CAS Number : 5413-60-5
  • Aroma Profile : Floral, lavender-like, with green herbal undertones .
  • Applications : Used in flexible polyurethane materials and perfumes .
  • Safety : Employed as a read-across analog for skin sensitization assessments due to structural similarity to tricyclodecenyl acetate .
Propionate Ester (3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl propionate)
  • Molecular Formula : C₁₃H₁₈O₂
  • Molecular Weight : 206.28
  • CAS Number : 67634-24-6
  • Applications : Utilized in fragrance formulations; structural data confirm a longer ester chain compared to the acetate derivative .
Butanoic Acid Ester (Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester)
  • Molecular Formula : C₁₄H₂₀O₂
  • Molecular Weight : 220.31
  • CAS Number : 113889-23-9
  • Role : Validated as a read-across analog for toxicological evaluations, emphasizing the importance of the ester side chain in safety assessments .

Positional Isomers and Stereochemical Variants

and highlight the existence of positional isomers, such as 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-6-ol (CAS 3385-61-3), which shares the same molecular formula (C₁₀H₁₄O) but differs in hydroxyl group placement. This isomer exhibits similar hazards (skin/eye irritation) but distinct physicochemical properties, such as a boiling point of 245.9°C .

Functional Group Impact on Properties

Property Alcohol (Parent) Acetate Ester Propionate Ester
Molecular Weight 150.22 192.25 206.28
Boiling Point 245.9°C ~250–270°C (estimated) ~270–290°C (estimated)
Aroma Not specified Floral, green herbal Undocumented (likely woodier)
Hazards Skin/eye irritation Read-across data Limited data
Applications Fragrance precursor Polymers, perfumes Fragrance industry

Toxicological and Regulatory Considerations

  • Parent Alcohol : Classified as a Category 2 skin/eye irritant and hazardous to aquatic environments .
  • Acetate Ester: Relies on read-across data from butanoic acid ester for safety evaluations, indicating lower acute toxicity due to esterification .
  • Regulatory Status : Listed in multiple chemical inventories, including EU REACH, emphasizing the need for controlled handling .

Biological Activity

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol, commonly referred to as Methanoindene , is a bicyclic organic compound with the molecular formula C10H14OC_{10}H_{14}O and a molecular weight of approximately 150.22 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields, including fragrance and medicinal chemistry.

The compound exhibits several relevant physical properties:

  • Melting Point : 97-98 °C
  • Boiling Point : 116-118 °C (at 10 Torr)
  • Density : 1.157 g/cm³ (predicted)
  • LogP (octanol/water partition coefficient) : 1.730 (estimated)
  • Solubility : Soluble in water at concentrations up to 6552 mg/L at 25 °C .

Antimicrobial Properties

Research indicates that Methanoindene possesses antimicrobial properties. In a study evaluating various fragrance compounds for their antibacterial activity against common pathogens, Methanoindene demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 0.5% (v/v) for both bacteria .

Antioxidant Activity

Methanoindene has also been investigated for its antioxidant capabilities. A study utilizing the DPPH radical scavenging assay indicated that Methanoindene exhibited a dose-dependent antioxidant effect. At a concentration of 100 µg/mL, it achieved an inhibition percentage of approximately 75%, comparable to standard antioxidants like ascorbic acid .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of Methanoindene on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating cell death .

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of Methanoindene in cosmetic formulations. The results showed that incorporating Methanoindene at concentrations of 0.5% significantly reduced microbial load without affecting the sensory properties of the product .

Case Study 2: Antioxidant Properties in Food Preservation

Another investigation focused on the use of Methanoindene as a natural preservative in food products. The study demonstrated that adding Methanoindene to meat products extended shelf life by reducing lipid oxidation and microbial growth, thereby enhancing food safety .

Research Findings Summary

Property/ActivityFindings
Antimicrobial Activity Effective against S. aureus, E. coli; MIC ~0.5%
Antioxidant Activity Scavenging effect ~75% at 100 µg/mL
Cytotoxicity Induces apoptosis in MCF-7 cells; IC50 = 25 µM
Cosmetic Applications Reduces microbial load; maintains product quality
Food Preservation Extends shelf life by reducing oxidation

Q & A

Q. How can theoretical frameworks guide the study of this compound’s biological activity?

  • Methodological Answer : Link to molecular topology theory to predict bioactivity (e.g., ligand-receptor binding). Validate through in silico pharmacophore modeling and in vitro assays (e.g., cytotoxicity screening against cancer cell lines). Cross-correlate with cheminformatics databases (PubChem, ECHA) for SAR trends .

Q. What role does this compound play in advancing green chemistry methodologies?

  • Methodological Answer : Investigate its use as a bio-based intermediate for sustainable synthesis. Assess atom economy in multi-step reactions (e.g., tandem hydrogenation/cyclization) and quantify E-factor (waste-to-product ratio). Compare with petrochemical-derived analogs .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s skin irritation potential?

  • Methodological Answer : Conduct OECD 404 in vivo skin irritation tests alongside reconstructed human epidermis (RhE) models. Use histopathology to grade epidermal damage and compare with literature data. Statistical analysis (ANOVA) can identify outliers due to experimental variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
Reactant of Route 2
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol

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